(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-((3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)methylene)hydrazinyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C22H23F3N6 and its molecular weight is 428.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism and Structural Transformation
Studies on similar aza heterocycles have explored their tautomerism and structural transformations. For instance, compounds exhibiting zwitterionic structures with protons localized on nitrogen atoms and negative charge delocalized over pyrazololate fragments have been studied. These compounds are stable in crystal form but unstable in solution, leading to complex mixtures upon attempts for purification or recrystallization. This highlights the complexity and reactivity of such compounds under different conditions, providing insights into their potential applications in developing new materials or in synthetic chemistry for pharmaceuticals (Gubaidullin et al., 2014).
Synthesis and Molecular Docking
Another area of research has been the synthesis and molecular docking studies of novel pyridine and fused pyridine derivatives. These compounds, including hybrids and derivatives, have been prepared and subjected to in silico molecular docking screenings towards specific proteins, revealing their potential as antimicrobial and antioxidant agents. This suggests the compound could be a precursor or a part of novel therapeutic agents, given its structural similarities to the studied compounds (Flefel et al., 2018).
Photoswitching and Optical Properties
Furthermore, compounds incorporating pyrazole and piperidine groups have been investigated for their photoswitching capabilities with visible light, making them suitable for applications in materials science, particularly in developing light-responsive materials. The red-shifted absorption maxima and increased molar absorption coefficients highlight their potential in optical applications, including organic electronics and smart materials (Simke et al., 2021).
Properties
IUPAC Name |
N-[(E)-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6/c1-16-19(15-27-28-20-11-10-17(14-26-20)22(23,24)25)21(30-12-6-3-7-13-30)31(29-16)18-8-4-2-5-9-18/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,26,28)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJZKLKZGKQJGI-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=NC=C(C=C2)C(F)(F)F)N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=NC=C(C=C2)C(F)(F)F)N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.